![molecular formula C13H11BrClNO2 B1464995 3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester CAS No. 1157726-85-6](/img/structure/B1464995.png)
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester
Overview
Description
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester, also known as Ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate, is a chemical compound with the molecular formula C13H11BrClNO2 . It has a molecular weight of 328.59 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester is characterized by a quinoline core, which is a heterocyclic compound with a benzene ring fused with a pyridine moiety . The compound is substituted with bromo, chloro, and methyl groups at the 5th, 4th, and 8th positions, respectively .Scientific Research Applications
Drug Discovery
Quinoline derivatives, such as ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate, have been identified as vital scaffolds in drug discovery . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Medicinal Chemistry
Quinoline and its analogues play a major role in the field of medicinal chemistry . They are used in the synthesis of biologically and pharmaceutically active compounds .
Industrial Chemistry
Quinoline compounds are essential in industrial chemistry due to their versatile applications . They are used in the synthesis of various industrial chemicals .
Synthetic Organic Chemistry
Quinoline and its derivatives are widely used in synthetic organic chemistry . They serve as building blocks in the synthesis of complex organic compounds .
Biological and Pharmaceutical Activities
Quinoline derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities . They are used in the development of new drugs and therapies .
Treatment of Various Disorders
Indole derivatives, which are structurally similar to quinoline derivatives, have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . It’s possible that ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate could have similar applications .
properties
IUPAC Name |
ethyl 5-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCVDKUEBMPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 5-bromo-4-chloro-8-methyl-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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